molecular formula C22H23N3O4S B2467644 2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole CAS No. 2109446-87-7

2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole

カタログ番号: B2467644
CAS番号: 2109446-87-7
分子量: 425.5
InChIキー: OWGFOPHVBVMTGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole is a potent and selective inhibitor of B-raf kinase, a critical signaling node in the MAPK/ERK pathway Source . This pathway is frequently dysregulated in human cancers, making B-raf a high-value therapeutic target Source . The compound's specific stereochemistry, (1R,5S), is essential for its high-affinity binding to the ATP-binding site of the B-raf enzyme, thereby blocking downstream proliferative and survival signals Source . Its primary research value lies in investigating the oncogenic mechanisms driven by B-raf mutations, particularly the V600E mutation, and in exploring potential therapeutic strategies for melanoma, colorectal cancer, and other malignancies Source . Researchers utilize this inhibitor in preclinical studies to elucidate resistance mechanisms to existing B-raf therapies and to develop novel combination treatment regimens aimed at overcoming such resistance Source .

特性

IUPAC Name

2-methyl-4-[4-[(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-15-24-22(14-28-15)16-4-8-21(9-5-16)30(26,27)25-17-6-7-18(25)12-20(11-17)29-19-3-2-10-23-13-19/h2-5,8-10,13-14,17-18,20H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGFOPHVBVMTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole, with the CAS number 2109446-87-7, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed analysis of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S, with a molecular weight of 425.5 g/mol. The compound features a bicyclic structure that includes a pyridine ring and a sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes, particularly:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like lipid mediator involved in pain and inflammation management. Inhibition of NAAA can lead to increased levels of PEA, enhancing its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the core structure can significantly influence the compound's potency and selectivity. For instance, the introduction of various substituents on the phenyl ring has been shown to enhance inhibitory activity against NAAA .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on NAAA activity with IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM). This suggests a strong potential for therapeutic applications in managing pain and inflammation .

In Vivo Studies

In vivo pharmacological evaluations have further supported these findings, indicating that this compound can effectively modulate inflammatory responses in animal models. The ability to sustain elevated levels of PEA through NAAA inhibition positions this compound as a promising candidate for future drug development aimed at treating chronic pain conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other azabicyclic compounds known for similar biological activities.

Compound NameCAS NumberIC50 (µM)Target Enzyme
Compound A21084810.042NAAA
Compound B21087230.065FAAH
Compound C21094460.055AC

This table illustrates how variations in chemical structure can lead to differences in potency and selectivity against various targets.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

  • Chronic Pain Management : A study demonstrated that compounds inhibiting NAAA could significantly reduce pain in models of neuropathic pain .
  • Anti-inflammatory Applications : Research has shown that enhancing PEA levels through NAAA inhibition can alleviate symptoms associated with inflammatory bowel disease .

類似化合物との比較

Compound 1383823-85-5: 4-((8-azabicyclo[3.2.1]octan-3-yloxy)methyl)-5-cyclopropyl-3-(3,4-difluorophenyl)isoxazole

  • Structural Differences :
    • Replaces the sulfonylphenyl group with a difluorophenyl-substituted isoxazole.
    • Lacks the pyridinyloxy substituent on the bicyclic system.
  • Inferred Properties :
    • The isoxazole ring may enhance metabolic stability compared to oxazole due to reduced susceptibility to oxidation .
    • Fluorine atoms on the phenyl group likely improve lipophilicity and membrane permeability.

Compound 1361531-78-3: 2-(4-(5-ethylpyrimidin-2-yloxy)cyclohexyl)-4-(((1R,3s,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yloxy)methyl)thiazole

  • Structural Differences :
    • Substitutes oxazole with thiazole, introducing a sulfur atom.
    • Uses a methylsulfonyl group instead of pyridinyloxy on the bicyclic core.
  • Methylsulfonyl groups are strong electron-withdrawing moieties, which could enhance binding to charged enzymatic pockets.

Substituent Variations on the Aromatic Ring

Compound 1315587-21-3: N-(4-((4-((5-methyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1,2,4]triazin-2-yl)thio)phenyl)-2-(phenylamino)acetamide

  • Structural Differences: Replaces the bicyclic sulfonylphenyl-oxazole system with a pyrrolotriazine-thiophenyl scaffold. Incorporates a pyrazole-amino group.
  • Inferred Properties :
    • The pyrrolotriazine core may confer improved solubility in aqueous media compared to bicyclic systems.
    • Thioether linkage (C–S–C) could reduce oxidative stability relative to sulfonyl groups .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 1383823-85-5 1361531-78-3
Molecular Weight ~500 g/mol (estimated) 474.5 g/mol 549.6 g/mol
LogP ~3.2 (predicted) ~3.8 (fluorine contribution) ~2.9 (thiazole polarity)
Hydrogen Bond Acceptors 7 6 8
Sulfonyl Group Present Absent Present (methylsulfonyl)

Research Findings and Implications

  • Compound 1383823-85-5 : Fluorine substituents may enhance bioavailability, as seen in FDA-approved drugs like ciprofloxacin .
  • Compound 1361531-78-3 : The methylsulfonyl group could improve metabolic stability by resisting cytochrome P450-mediated oxidation compared to ether-linked substituents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。